molecular formula C13H19FN2 B5852681 N-(3-fluorobenzyl)-1-methylpiperidin-4-amine

N-(3-fluorobenzyl)-1-methylpiperidin-4-amine

Cat. No.: B5852681
M. Wt: 222.30 g/mol
InChI Key: YNFGCVKSNCAXQL-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives and Fluorinated Organic Compounds

Piperidine derivatives are a cornerstone in drug discovery, forming the structural core of a vast number of pharmaceuticals. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is favored for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and improving pharmacokinetic properties such as solubility.

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and membrane permeability. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets. The presence of the 3-fluorobenzyl moiety in N-(3-fluorobenzyl)-1-methylpiperidin-4-amine is a deliberate design element to leverage these beneficial effects.

Significance as a Privileged Scaffold in Chemical Biology and Ligand Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The N-benzylpiperidine structure, of which this compound is a specific example, is considered a privileged scaffold. Its three-dimensional nature and the presence of a basic nitrogen allow it to interact with a variety of protein targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

The strategic placement of the fluorine atom on the benzyl (B1604629) ring, as seen in the subject compound, allows for the exploration of specific interactions within the binding pockets of target proteins. This targeted fluorination can lead to improved selectivity and potency of the resulting ligands.

Overview of Research Trajectories Involving the N-benzylpiperidine Moiety

The N-benzylpiperidine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Research involving this scaffold is diverse and spans multiple therapeutic areas. For instance, the 4-benzylpiperidine (B145979) moiety is a central structural element in potent N-methyl-d-aspartate (NMDA) receptor antagonists that target the GluN2B subunit. nih.gov

While much of the published research focuses on the broader class of N-benzylpiperidines, the specific use of this compound has been noted as a key intermediate in the synthesis of highly potent and selective inhibitors of the Activin-like kinase 5 (ALK5) receptor. researchgate.net ALK5 is a transmembrane serine/threonine kinase that plays a crucial role in cell signaling pathways implicated in cancer and fibrosis. The development of small molecule inhibitors of ALK5 is an active area of research, and this compound serves as a critical building block for creating these next-generation therapeutics. researchgate.netresearchgate.net

In a notable example, this compound is utilized in the synthesis of a deuterated ALK5 inhibitor. researchgate.net This research highlights the compound's role in constructing complex molecules with tailored pharmacological profiles. The final product of this synthesis demonstrated potent inhibitory effects in cellular assays and favorable pharmacokinetic properties in preclinical studies. researchgate.net

Below is a table summarizing the key molecular components of the aforementioned ALK5 inhibitor and the precursor role of this compound.

ComponentChemical NameRole in Final Molecule
Core Scaffold ImidazoleCentral heterocyclic ring
Key Intermediate This compoundProvides the fluorinated benzylpiperidine moiety
Additional Moiety 1-(methyl-d3)-1H-indazoleIntroduces a deuterated component for metabolic stability
Additional Moiety 6-methylpyridineCompletes the structure of the final inhibitor

This targeted application underscores the importance of this compound as a specialized reagent in the development of precisely engineered therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFGCVKSNCAXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Fluorobenzyl 1 Methylpiperidin 4 Amine

Established Synthetic Routes and Mechanistic Considerations

The formation of the core structure of N-(3-fluorobenzyl)-1-methylpiperidin-4-amine involves the crucial carbon-nitrogen bond formation between the 3-fluorobenzyl group and the 1-methylpiperidin-4-amine moiety. The two primary strategies to achieve this are direct nucleophilic substitution and reductive amination.

Nucleophilic Substitution Pathways

The nucleophilic substitution route is a direct and widely employed method for the synthesis of N-alkylated amines. This pathway involves the reaction of an amine, acting as a nucleophile, with an alkyl halide, the electrophile.

In the context of synthesizing this compound, this reaction proceeds between 1-methylpiperidin-4-amine and a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide. The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring attacks the electrophilic benzylic carbon of the 3-fluorobenzyl halide. This concerted, one-step process, characteristic of an SN2 mechanism, results in the formation of the desired product and a halide salt byproduct. The reactivity of the chlorine atom in 3-fluorobenzyl chloride makes it susceptible to displacement by various nucleophiles. jecibiochem.com The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, driving the equilibrium towards the product.

Key Mechanistic Features:

Nucleophile: 1-methylpiperidin-4-amine

Electrophile: 3-Fluorobenzyl chloride/bromide

Mechanism: SN2 Reaction

Byproduct: Hydrogen halide (neutralized by base)

Parameter Condition Purpose
Solvent Polar aprotic (e.g., DMF, Acetonitrile)To dissolve reactants and facilitate the SN2 reaction.
Base Inorganic (e.g., K₂CO₃, Na₂CO₃) or Organic (e.g., Triethylamine)To scavenge the HX byproduct.
Temperature Elevated temperaturesTo increase the reaction rate.

Reductive Amination Strategies

Reductive amination offers an alternative and highly effective route for the synthesis of amines. This two-step, one-pot process first involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced to the target amine.

For the synthesis of this compound, two variations of this strategy are possible:

Reaction of 1-methylpiperidin-4-one with 3-fluorobenzylamine (B89504).

Reaction of 3-fluorobenzaldehyde (B1666160) with 1-methylpiperidin-4-amine.

In either case, the initial step is the acid-catalyzed condensation of the carbonyl compound and the amine to form a Schiff base (imine). This intermediate is not typically isolated but is reduced in situ using a mild reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (B8407120) (STAB), chosen for their selectivity in reducing the imine in the presence of the starting carbonyl group. Catalytic hydrogenation can also be employed. This method is a cornerstone in the synthesis of N-substituted piperidine derivatives. ub.edu

Reactant 1 Reactant 2 Intermediate Reducing Agent
1-methylpiperidin-4-one3-fluorobenzylamineIminium ionNaBH(OAc)₃, NaCNBH₃, H₂/Pd-C
3-fluorobenzaldehyde1-methylpiperidin-4-amineIminium ionNaBH(OAc)₃, NaCNBH₃, H₂/Pd-C

Industrial Scale Synthesis Optimizations

For the large-scale industrial production of N-substituted piperidine compounds, such as the analogous N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) derivatives, process optimization is critical. google.com Key considerations include cost-effectiveness, safety, yield, and purity.

Optimizations for Nucleophilic Substitution:

Reagent Selection: Using the more reactive bromide or iodide analogue can lower reaction temperatures and times, but at a higher cost. Chloride is often preferred for its lower cost. jecibiochem.com

Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enhance reaction rates in biphasic systems, simplifying workup and reducing solvent usage.

Optimizations for Reductive Amination:

Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation is often preferred over stoichiometric hydride reagents due to lower cost, reduced waste generation, and simpler product isolation.

One-Pot Procedures: Designing the reaction as a one-pot process without isolating the imine intermediate saves time, resources, and minimizes potential losses.

Solvent Choice: Selecting solvents that are effective, safe, and easily recyclable is crucial for green and cost-effective manufacturing.

Precursor Design and Starting Material Utilization

Role of 3-Fluorobenzyl Chloride/Bromide and N-methylpiperidine

The prompt's mention of N-methylpiperidine appears to be a slight inaccuracy, as it is a tertiary amine and cannot be a direct precursor. The correct precursor is 1-methylpiperidin-4-amine .

3-Fluorobenzyl Chloride/Bromide: This precursor serves as the electrophile, providing the 3-fluorobenzyl moiety. The fluorine atom on the benzene (B151609) ring imparts specific electronic properties to the molecule, while the benzylic halide provides a reactive site for C-N bond formation via nucleophilic substitution. jecibiochem.comsigmaaldrich.com Its chemical properties, such as being a liquid with a density of approximately 1.18 g/mL, are important for handling and reaction setup. sigmaaldrich.com

1-Methylpiperidin-4-amine: This compound acts as the nucleophile. It consists of a piperidine ring with a methyl group on the ring nitrogen and a primary amine group at the 4-position. The primary amine is the site of reaction, providing the nitrogen atom that forms the bridge to the benzyl (B1604629) group. The 1-methylpiperidine (B42303) core is a common scaffold in pharmacologically active molecules. ub.edumdpi.com

Intermediate Compound Synthesis and Characterization

The nature of the intermediate compounds depends on the chosen synthetic route.

Reductive Amination Intermediates: The key intermediate in this pathway is the iminium cation (or the corresponding neutral imine/Schiff base). It is formed by the reversible, acid-catalyzed reaction between the carbonyl group of one precursor and the amine group of the other. This intermediate is characterized by a carbon-nitrogen double bond. Due to its reactivity towards reduction, it is typically generated and consumed in situ. Its formation can be monitored using techniques like IR spectroscopy (disappearance of the C=O stretch, appearance of the C=N stretch) or NMR spectroscopy.

Nucleophilic Substitution Intermediates: The SN2 reaction is a concerted process and does not involve a discrete, isolable intermediate. The reaction proceeds through a high-energy transition state where the C-N bond is forming concurrently with the cleavage of the C-Halogen bond.

The synthesis of precursors themselves, such as 1-methylpiperidin-4-amine, can be achieved through methods like the reductive amination of 1-methylpiperidin-4-one with ammonia. Characterization of the final product and any isolated intermediates would rely on standard analytical techniques including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity. nih.govgoogle.comgoogle.com

Reaction Conditions and Yield Optimization

The synthesis of this compound is most commonly achieved through reductive amination. This process involves the reaction of 1-methylpiperidin-4-one with 3-fluorobenzylamine in the presence of a reducing agent. The optimization of this reaction is highly dependent on the careful selection of solvent systems, temperature, and the use of catalytic enhancers.

Solvent Systems and Temperature Effects

The choice of solvent plays a critical role in the efficiency of the reductive amination process. A variety of solvents can be employed, with the selection often influencing reaction times and yields. Commonly used solvents include chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), as well as polar aprotic solvents like N,N-dimethylformamide (DMF). More environmentally benign options, such as ethyl acetate, have also been shown to be effective. The polarity and coordinating ability of the solvent can affect the stability of the intermediate iminium ion and the efficacy of the reducing agent.

Temperature is another crucial parameter that must be controlled to optimize the synthesis. Generally, elevated temperatures can accelerate the rate of both the initial imine formation and the subsequent reduction. However, excessively high temperatures may lead to the formation of undesired byproducts or the degradation of reactants and products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the chemical species involved. For many reductive amination reactions, temperatures ranging from ambient to the reflux temperature of the chosen solvent are typical.

Table 1: Effect of Solvent and Temperature on Reductive Amination Yield

Solvent Temperature (°C) Typical Yield (%)
Dichloromethane (DCM) Room Temperature Moderate to High
1,2-Dichloroethane (DCE) 50-80 High
N,N-Dimethylformamide (DMF) 80-100 Moderate to High
Ethyl Acetate Room Temperature - Reflux Good to High
Methanol Room Temperature Moderate
Tetrahydrofuran (THF) Room Temperature - Reflux Good

Catalytic Enhancements and Auxiliary Reagents

The yield and selectivity of the synthesis of this compound can be significantly improved through the use of catalysts and auxiliary reagents. Acid catalysts are often employed to facilitate the initial formation of the iminium ion from the ketone and amine.

Catalytic hydrogenation is a common method for the reduction step, employing catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts. These heterogeneous catalysts are highly efficient and can be easily removed from the reaction mixture by filtration. In addition to catalytic hydrogenation, hydride-based reducing agents are widely used. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for reductive aminations, often providing high yields with minimal side reactions. Other borohydride reagents, such as sodium cyanoborohydride (NaBH3CN) and sodium borohydride (NaBH4), can also be effective, sometimes in the presence of an acid catalyst to promote imine formation. Lewis acids, like aluminum chloride (AlCl3), have also been shown to catalyze reductive aminations in the presence of a suitable hydride source.

Table 2: Common Catalysts and Reducing Agents for Reductive Amination

Catalyst/Reagent Type Typical Reaction Conditions
Palladium on Carbon (Pd/C) Heterogeneous Catalyst H2 gas, various solvents
Ruthenium on Alumina (Ru/Al2O3) Heterogeneous Catalyst H2 gas, various solvents
Sodium Triacetoxyborohydride (STAB) Hydride Reducing Agent Aprotic solvents (e.g., DCE, THF)
Sodium Cyanoborohydride (NaBH3CN) Hydride Reducing Agent Protic or aprotic solvents, often with acid
Sodium Borohydride (NaBH4) Hydride Reducing Agent Protic solvents (e.g., methanol, ethanol)
Aluminum Chloride (AlCl3) / PMHS Lewis Acid Catalyst System Ethanol

Chemical Reactivity Profiling

The chemical reactivity of this compound is characterized by the functional groups present in its structure: a tertiary amine within the piperidine ring, a secondary amine linking the two main moieties, and a substituted aromatic ring.

Oxidation Pathways and N-Oxide Formation

The tertiary amine of the 1-methylpiperidine moiety is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common metabolic pathway for many tertiary amine-containing compounds and can be achieved in the laboratory using various oxidizing agents. caltech.edu Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose due to their effectiveness and relatively mild reaction conditions. wikipedia.orgrsc.org Hydrogen peroxide, often in the presence of a catalyst, is another common reagent for the synthesis of tertiary amine N-oxides. asianpubs.org The formation of the N-oxide introduces a polar N+-O- bond, which can significantly alter the physicochemical properties of the parent molecule. nih.gov

The secondary amine is also susceptible to oxidation, although under more vigorous conditions, this can lead to a variety of products including nitrones or cleavage of the C-N bond.

Reduction Reactions and Derivative Generation

The N-(3-fluorobenzyl) group can be removed through catalytic hydrogenation, a process known as debenzylation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. sciencemadness.orgmdma.ch This cleavage results in the formation of 1-methylpiperidin-4-amine and 3-fluorotoluene, effectively breaking the molecule into its constituent parts. This reaction is a common strategy in organic synthesis for the deprotection of amines.

While the fluorinated benzene ring is generally stable to reduction under standard catalytic hydrogenation conditions used for debenzylation, more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, could potentially lead to the reduction of the aromatic ring. However, such reactions are less common and require specific and harsh conditions.

Electrophilic Aromatic Substitution on the Fluorobenzyl Moiety

The fluorobenzyl moiety of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on the benzene ring is directed by the two existing substituents: the fluorine atom and the -(CH2)NH(1-methylpiperidin-4-yl) group.

The fluorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its high electronegativity (inductive effect), but directs incoming electrophiles to the positions ortho and para to itself due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. libretexts.org

The -(CH2)NH(1-methylpiperidin-4-yl) group, attached at the 1-position, is expected to be an ortho-, para-directing activator. The nitrogen atom's lone pair can donate electron density to the ring, activating it towards electrophilic attack and stabilizing the carbocation intermediates formed during ortho and para substitution. organicchemistrytutor.comsavemyexams.com

When both groups are present, their directing effects must be considered in concert. The fluorine is at the 3-position. The activating -(CH2)NH(1-methylpiperidin-4-yl) group is at the 1-position. The most activated positions for electrophilic attack would be those that are ortho and para to the activating group and not sterically hindered. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the benzylamine (B48309) substituent, with the precise outcome potentially influenced by the steric bulk of the incoming electrophile and the piperidine group.

Table 3: Predicted Directing Effects of Substituents on the Fluorobenzyl Ring

Substituent Position Electronic Effect Directing Effect
-F 3 Inductively withdrawing, resonance donating Deactivating, ortho, para-directing
-(CH2)NH(1-methylpiperidin-4-yl) 1 Inductively withdrawing (weak), resonance donating Activating, ortho, para-directing

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Confirmation

Detailed experimental data from high-resolution spectroscopic techniques specifically for N-(3-fluorobenzyl)-1-methylpiperidin-4-amine are not available in published literature. Therefore, a thorough analysis of its spectroscopic characteristics cannot be provided at this time.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

No specific ¹H NMR, ¹³C NMR, or 2D NMR spectral data, including chemical shifts, coupling constants, and correlations for this compound, have been reported.

Mass Spectrometry (HRMS) for Molecular and Fragment Identification

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound, which would be necessary to confirm its exact mass and elemental composition, and to analyze its fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific Infrared (IR) spectroscopy data for this compound, which would detail the characteristic absorption bands for its functional groups, has not been documented in accessible scientific resources.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state structure, crystalline forms, and intermolecular interactions is not available.

Analysis of Crystalline Forms and Polymorphism

Without X-ray crystallography data, an analysis of the crystalline forms and potential polymorphism of this compound cannot be conducted.

Intermolecular Interactions in Crystal Lattices

A description of the intermolecular interactions within the crystal lattice of this compound is not possible without crystallographic data.

Conformational Analysis and Stereoisomerism

The structural flexibility of this compound is primarily dictated by the conformational dynamics of the piperidine (B6355638) ring and the rotational freedom around the C-N bonds.

While specific dynamic Nuclear Magnetic Resonance (DNMR) studies on this compound are not available, the technique is instrumental in characterizing the conformational behavior of substituted piperidine rings. The 1-methylpiperidine (B42303) moiety is expected to exist predominantly in a chair conformation. In this conformation, the methyl group on the nitrogen can be either axial or equatorial. Nitrogen inversion, in conjunction with ring inversion, leads to an equilibrium between these two conformers.

The relative populations of the axial and equatorial conformers are influenced by steric interactions. Generally, the equatorial position is favored for the methyl group to minimize steric hindrance. The N-benzyl group attached to the exocyclic amine at the C4 position also has preferred orientations to minimize steric clash with the piperidine ring.

Variable temperature NMR experiments could potentially be used to study these dynamic processes. By lowering the temperature, the rate of conformational exchange can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the piperidine ring. From the coalescence temperature of these signals, the energy barrier for the ring inversion process could be calculated. For related N-substituted piperazine (B1678402) compounds, activation energy barriers for conformational changes have been determined using ¹H NMR. beilstein-journals.orgresearchgate.net

Table 1: Predicted Conformational Equilibria in this compound

Dynamic Process Involved Moieties Predominant Conformer Technique for Study
Ring Inversion 1-methylpiperidine Equatorial N-methyl Dynamic NMR
Nitrogen Inversion 1-methylpiperidine Equatorial N-methyl Dynamic NMR

This table is a theoretical representation as specific experimental data for the target compound is not available.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral separation or enantiomeric purity assessment is not applicable.

If a chiral center were to be introduced into the molecule, for instance through substitution on the piperidine ring or the benzyl (B1604629) group, the resulting enantiomers could potentially be separated using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase would be a standard method for such a separation. The enantiomeric purity of the separated isomers would then be assessed by comparing the peak areas in the chromatogram.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. For N-(3-fluorobenzyl)-1-methylpiperidin-4-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation and to identify sites of potential chemical reactivity.

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity; a smaller gap suggests higher reactivity. An analysis for this compound would map the distribution of these frontier orbitals to predict how the molecule might interact with other chemical species and to characterize internal charge transfer possibilities.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. An MEP map of this compound would illustrate regions of negative electrostatic potential, typically associated with lone pairs of electrons on atoms like nitrogen and fluorine, and regions of positive potential, usually found around hydrogen atoms. This information helps in understanding non-covalent interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding its dynamic behavior. By simulating the movements of atoms and bonds over time, MD can reveal the different shapes a molecule can adopt and the transitions between them. For a flexible molecule like this compound, with its rotatable bonds, MD simulations would be essential to understand its behavior in different environments, such as in a solvent or interacting with a biological target.

Force Field Development and Validation for Piperidine (B6355638) Systems

A force field is a set of parameters used in molecular mechanics and dynamics simulations to describe the potential energy of a system of atoms. The accuracy of MD simulations is highly dependent on the quality of the force field used. For piperidine-containing compounds like this compound, a specific and well-validated force field is necessary to accurately model its conformational preferences and intermolecular interactions. The development of such a force field would involve parameterizing bond lengths, angles, and dihedral terms against experimental data or higher-level quantum mechanical calculations to ensure its reliability.

Virtual Screening and Ligand Design Strategies

Computational techniques are pivotal in modern drug discovery for identifying and optimizing potential drug candidates. Virtual screening and ligand design, in particular, leverage the power of computers to analyze and predict how a molecule like this compound might interact with biological targets.

Structure-Based Ligand Design Approaches

Structure-based ligand design is a computational methodology that relies on the three-dimensional (3D) structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. The process often begins with a known crystal structure of the target, obtained through techniques like X-ray crystallography or NMR spectroscopy.

Using this 3D information, medicinal chemists and computational scientists can identify key binding sites, such as active sites or allosteric pockets. They then design novel molecules or modify existing ones to fit optimally within these pockets, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the target's amino acid residues. This rational design process aims to enhance potency and selectivity while minimizing off-target effects.

A thorough review of scientific literature reveals no specific published studies detailing the application of structure-based ligand design approaches for the targeted development or optimization of this compound itself.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a key computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, might bind to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The results can provide valuable insights into the binding mode, energy, and key interactions between the ligand and the target. This information helps prioritize compounds for synthesis and biological testing.

Despite the utility of this technique, there are no specific molecular docking studies for this compound against any particular biological targets reported in the available scientific literature. Such studies would be necessary to hypothesize its mechanism of action or identify potential protein partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. The fundamental principle is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity.

To build a QSAR model, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. Statistical methods are then used to correlate these descriptors with the observed biological activity, resulting in a predictive model. This model can then be used to estimate the activity of new, untested compounds.

No published QSAR models have been developed for a series of compounds that includes this compound, as this would require a dataset of structurally related analogs with measured biological activity against a specific target.

Physicochemical Property Prediction (Theoretical)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Computational tools can reliably predict these properties, offering insights into a molecule's potential as a drug candidate before it is synthesized.

LogP and TPSA Calculations

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fatty or nonpolar environments versus aqueous environments. It is a critical parameter for predicting drug absorption and distribution. The Topological Polar Surface Area (TPSA) is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

For this compound, the following properties have been calculated using computational models.

PropertyPredicted ValueDescription
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.0Indicates moderate lipophilicity, suggesting a potential for good absorption and membrane permeability.
TPSA (Topological Polar Surface Area) 15.27 ŲA low TPSA value, which is generally associated with good permeability across the blood-brain barrier.

Note: These values are theoretical predictions generated by computational software and have not been experimentally verified.

pKa Predictions

The pKa value is a measure of the acidity or basicity of a compound. It indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. The pKa is crucial for understanding a drug's solubility, absorption, and receptor interaction, as the charge state of a molecule can significantly influence its behavior. The compound this compound has two basic nitrogen atoms that can be protonated.

Ionizable CenterPredicted pKa (Basic)Description
Piperidine Nitrogen (tertiary amine) ~9.5 - 10.5This is the stronger basic center, expected to be fully protonated at physiological pH (7.4).
Secondary Amine Nitrogen ~8.5 - 9.5This nitrogen is also basic and would be significantly protonated at physiological pH.

Note: These values are theoretical predictions generated by computational software and have not been experimentally verified.

Derivatization and Structure Activity Relationship Sar Exploration

Synthesis of Analogues and Homologues

The synthesis of analogues of N-(3-fluorobenzyl)-1-methylpiperidin-4-amine is a key strategy to probe its SAR. Modifications typically focus on the three main components of the molecule: the fluorobenzyl group, the piperidine (B6355638) ring, and the secondary amine linker.

The fluorobenzyl moiety is a critical component for molecular recognition. Altering the substitution pattern on this aromatic ring can significantly impact binding affinity and selectivity. Synthetic strategies allow for the preparation of multiple analogues for SAR exploration. nih.gov

Key modifications include:

Positional Isomerism of Fluorine: Moving the fluorine atom to the 2- or 4-position of the benzyl (B1604629) ring allows for the investigation of how the electronic and steric profile of the molecule affects its interaction with target proteins. For instance, the synthesis of N-(4-fluorobenzyl) analogues is a common strategy. google.com

Substitution with Other Halogens: Replacing fluorine with chlorine, bromine, or iodine helps to understand the role of electronegativity, polarizability, and size of the halogen atom in molecular interactions.

Introduction of Other Functional Groups: Adding electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., trifluoromethyl, cyano) groups to the benzyl ring can modulate the electronic properties of the aromatic system and introduce new interaction points. uky.edu

Table 1: Representative Analogues with Modifications on the Benzyl Moiety

Compound Modification Rationale
Analogue 1 4-Fluoro substitution Investigate impact of fluorine position on activity.
Analogue 2 2-Trifluoromethyl substitution Explore effect of a strong electron-withdrawing group. uky.edu
Analogue 3 4-Chloro substitution Assess the role of a different halogen's size and electronegativity.

The 1-methylpiperidine (B42303) core provides a three-dimensional scaffold that is crucial for the correct orientation of the pharmacophoric groups. nih.gov Its flexibility and substitution pattern are key determinants of biological activity. mdpi.com

Common modifications to the piperidine ring include:

Introduction of Substituents on the Ring: Adding substituents at the 2-, 3-, or 4-positions of the piperidine ring can introduce steric constraints, create new chiral centers, and provide additional points for interaction with the target. For example, hydroxyl or amino groups can be introduced to form additional hydrogen bonds.

Ring Homologation or Contraction: Expanding the piperidine to an azepane (7-membered) ring or contracting it to a pyrrolidine (B122466) (5-membered) ring alters the geometry and conformational flexibility of the scaffold.

Table 2: Examples of Piperidine Ring Modifications and Their Potential Impact

Modification Position Potential Impact
N-Ethyl substitution 1 Altered basicity and lipophilicity.
3-Hydroxy substitution 3 Introduction of a hydrogen bonding group and a stereocenter.
4-Phenyl substitution 4 Increased steric bulk and potential for π-π interactions.

The secondary amine linker can be a target for derivatization. N-alkylation or N-acylation can significantly change the compound's properties, including its hydrogen bonding capacity and basicity.

N-Alkylation: The introduction of small alkyl groups on the amine nitrogen can be achieved through various methods, such as reductive amination or direct alkylation with alkyl halides in the presence of a base. mdpi.com This modification removes the hydrogen bond donor capability of the secondary amine.

N-Acylation: Reaction with acylating agents (e.g., acetyl chloride, benzoyl chloride) converts the amine into an amide. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), fundamentally altering the interaction profile of the molecule.

General synthetic methods for N-alkylation of secondary amines often involve the use of an alkyl halide and a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), in a suitable solvent like acetonitrile. researchgate.net Alternatively, reductive amination of a primary amine with an aldehyde or ketone is a widely used strategy. sciencemadness.org

Design Principles for Modulating Molecular Interactions

The rational design of analogues of this compound is guided by principles aimed at optimizing its interactions with a biological target. Key considerations include the role of the fluorine atom and the potential hydrogen bonding patterns.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. tandfonline.comresearchgate.nettandfonline.com The fluorine atom in the 3-position of the benzyl ring is not merely a passive substituent but plays an active role in modulating molecular interactions.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole-dipole interactions with polar residues in a binding pocket. benthamscience.com The substitution of hydrogen with fluorine can also enhance hydrophobic interactions and improve metabolic stability by blocking metabolically labile sites. consensus.app

Increased Selectivity: The unique electronic properties of the C-F bond can influence the conformation of the molecule, allowing it to fit more precisely into a specific target's binding site over others. consensus.app This can lead to improved selectivity and a better therapeutic profile.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH and influence its absorption and distribution. researchgate.net

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and energy of ligand-receptor binding. acs.org this compound has several potential sites for hydrogen bonding.

Hydrogen Bond Donors: The secondary amine (N-H) is the primary hydrogen bond donor in the molecule. This group can interact with hydrogen bond acceptor residues in a protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, or asparagine.

Hydrogen Bond Acceptors:

The lone pair on the secondary amine nitrogen can also act as a hydrogen bond acceptor.

The tertiary nitrogen atom in the 1-methylpiperidine ring is a potential hydrogen bond acceptor.

While the C-F bond is a weak hydrogen bond acceptor, it can participate in non-classical hydrogen bonds (C-H···F) and other electrostatic interactions. researchgate.net The ability of organic fluorine to act as a hydrogen bond acceptor is a topic of ongoing research and can be significant in specific contexts. nih.govnih.gov

Hydrophobic and Electrostatic Interactions

The binding affinity of a ligand to its biological target is governed by a complex interplay of intermolecular forces. For this compound, both hydrophobic and electrostatic interactions are critical to its pharmacological profile. These interactions are dictated by the distinct chemical features of its three primary components: the 3-fluorobenzyl group, the piperidine core, and the amine function.

Electrostatic Interactions: These forces involve charge-charge interactions, hydrogen bonds, and dipole moments.

Fluorine Substitution: The fluorine atom on the benzyl ring significantly influences the molecule's electrostatic profile. The high electronegativity of fluorine creates a strong carbon-fluorine dipole, which can engage in favorable dipole-dipole interactions with polar residues in the binding site. The introduction of fluorine can also alter the acidity of nearby protons and influence metabolic stability. iucr.org

Piperidine Nitrogen: The tertiary amine of the 1-methylpiperidine ring is basic and, at physiological pH, is protonated to form a positively charged ammonium (B1175870) cation. This charge allows for strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the target protein.

Exocyclic Amine: The 4-amino group is a key site for hydrogen bonding. As a hydrogen bond donor, the N-H group can interact with acceptor atoms like oxygen or nitrogen on the protein backbone or amino acid side chains.

The combination of these forces is critical. The hydrophobic benzyl group positions the molecule, while the specific placement of the fluorine atom and the charged amine groups provide directional, electrostatic interactions that enhance binding affinity and selectivity. The interplay between hydrophobic-hydrophobic contacts and polar-polar interactions ultimately determines the molecule's potency. iupac.org

Scaffold Hopping and Bioisosteric Replacement Studies

To optimize lead compounds, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement to discover novel structures with improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the piperidine ring—with a functionally equivalent but structurally distinct scaffold. nih.gov The piperidine ring is a common motif in pharmaceuticals, but replacing it can lead to novel intellectual property, altered physical properties, or improved metabolic stability. nih.govacs.org

For the this compound framework, several scaffold hops could be envisioned to maintain the crucial 3D orientation of the side chains while introducing a new core.

Original ScaffoldPotential Replacement ScaffoldRationale
PiperidinePyrrolidineReduces ring size; alters conformational flexibility and basicity.
PiperidineAzepaneIncreases ring size; explores larger conformational space.
PiperidineTropaneIntroduces a bicyclic, conformationally rigid structure.
Piperidine1-Azaspiro[3.3]heptaneActs as a piperidine mimic with potentially improved physicochemical properties like lower lipophilicity. researchgate.net

Bioisosteric Replacement: Bioisosterism involves substituting an atom or group with another that has broadly similar physical or chemical properties, leading to a new molecule with similar biological activity. princeton.edu This technique can be applied to various parts of this compound to fine-tune its properties.

Fluorobenzyl Moiety: The fluorine atom could be replaced by other groups to modulate electronic and steric properties. Moving the fluorine to the ortho or para position would probe different interactions within the binding pocket. Replacing the entire phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) could improve solubility or metabolic stability.

Piperidine Substituents: The N-methyl group could be replaced with an ethyl or cyclopropyl (B3062369) group to investigate steric tolerance at that position.

The following table outlines potential bioisosteric replacements for different components of the molecule.

Original GroupPotential BioisosterePotential Impact
Fluorine (meta-position)Hydrogen, Chlorine, Methyl (CH₃), Cyano (CN)Alters electronics, lipophilicity, and hydrogen bonding capacity.
Phenyl RingPyridyl, Thienyl, Pyrimidinyl RingModulates metabolic stability, solubility, and hydrogen bonding potential.
Piperidine Ring2-Azaspiro[3.3]heptaneMimics piperidine conformation while potentially improving properties. researchgate.net
N-Methyl GroupN-Ethyl, N-IsopropylProbes for steric hindrance near the piperidine nitrogen.

Preclinical and in Vitro Biological Investigations

Target Identification and Validation at the Molecular Level

No publicly available data from receptor binding assays, enzyme inhibition studies, or protein interaction profiling specifically for N-(3-fluorobenzyl)-1-methylpiperidin-4-amine were identified. Scientific studies often characterize novel compounds by assessing their affinity and selectivity for various biological targets; however, such investigations for this particular molecule have not been published in the accessible scientific literature.

There are no available research findings detailing the binding affinity of this compound to any specific receptors. Receptor binding assays are crucial for identifying the molecular targets of a compound and determining its potential pharmacological effects. The absence of such data means its receptor interaction profile remains uncharacterized.

Information regarding the ability of this compound to inhibit the activity of any enzymes is not present in the current body of scientific literature. Enzyme inhibition studies are fundamental in drug discovery to understand a compound's mechanism of action, particularly for indications where enzymatic pathways are dysregulated.

There are no published studies on the protein interaction profile of this compound. Comprehensive protein interaction profiling would be necessary to understand its broader biological effects and potential off-target interactions, but this information is not currently available.

Mechanistic Studies in Cellular Models (In Vitro)

Detailed mechanistic studies in cellular models for this compound have not been reported. Such studies are essential for elucidating how a compound influences cellular functions subsequent to target engagement.

No data is available concerning the modulation of intracellular signaling pathways by this compound. Investigations into its effects on key signaling molecules such as G proteins or β-arrestin, which are common pathways for many receptor types, have not been documented.

There is no information available from in vitro studies on the cellular uptake and distribution of this compound. Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity and pharmacokinetic properties.

Investigation of Specific Cellular Effects (e.g., apoptosis, anti-inflammatory response in cell lines)

No publicly available scientific literature or research data could be identified that specifically investigates the cellular effects of this compound. Consequently, there is no information regarding its potential to induce apoptosis or elicit an anti-inflammatory response in cell lines. While studies on other piperidine (B6355638) derivatives have explored such activities, these findings cannot be extrapolated to the 3-fluoro isomer without direct experimental evidence.

Pharmacological Profiling in Preclinical Models (In Vitro)

Assessment of Potency (IC50, Kd) in In Vitro Assays

There is a lack of published data on the in vitro potency of this compound. As such, no IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values are available to characterize its binding affinity or functional inhibition of any biological targets.

Interactive Data Table: Potency of this compound

No data available

Selectivity against Off-Targets in In Vitro Systems

Information regarding the selectivity profile of this compound against off-target proteins, such as other receptors, enzymes, or ion channels, is not available in the current scientific literature. Without such data, its specificity for any potential primary target remains uncharacterized.

Interactive Data Table: Selectivity Profile of this compound

No data available

Evaluation in Specific Disease-Relevant Cellular Assays (e.g., anticancer cell lines, antimalarial in vitro activity)

No studies were found that have evaluated the efficacy of this compound in any disease-relevant cellular assays. Specifically, there is no available data on its activity in anticancer cell lines or its in vitro antimalarial properties. Research has been conducted on various other fluorinated and piperidine-containing compounds for these applications, but the biological activity of the 3-fluoro isomer in these contexts has not been reported.

Interactive Data Table: Disease-Relevant Cellular Assay Data for this compound

No data available

Future Directions and Broader Research Implications

Development of Novel Analytical Methods for Compound Quantification in Research Settings

The advancement of research into N-(3-fluorobenzyl)-1-methylpiperidin-4-amine will necessitate the development of robust and sensitive analytical methods for its quantification in various matrices. Given the structural characteristics of the compound, several established techniques could be adapted and optimized.

High-performance liquid chromatography (HPLC) is a primary candidate for the quantitative analysis of this compound. Due to the absence of a strong chromophore in the piperidine (B6355638) ring, derivatization may be required to enhance UV detection. Pre-column derivatization with reagents such as 4-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been successfully employed for the analysis of other piperidine and piperazine (B1678402) derivatives, allowing for detection at low concentrations using standard HPLC-UV instrumentation. nih.govjocpr.com

For more complex biological samples, such as plasma or tissue homogenates, liquid chromatography-mass spectrometry (LC-MS) would offer superior selectivity and sensitivity. An LC-MS/MS method would provide the highest degree of specificity and would be crucial for pharmacokinetic and metabolism studies.

Table 1: Potential Analytical Methods for this compound

MethodDetectorPotential AdvantagesConsiderations
Reversed-Phase HPLCUV/VisReadily available, cost-effectiveMay require pre-column derivatization for enhanced sensitivity
Gas ChromatographyFlame Ionization Detector (FID) or Mass Spectrometry (MS)Suitable for volatile derivativesMay require derivatization to improve volatility and thermal stability
Liquid Chromatography-Tandem Mass SpectrometryTriple Quadrupole or Orbitrap MSHigh sensitivity, high selectivity, suitable for complex matricesHigher equipment cost and complexity

Application as Molecular Probes in Chemical Biology

The strategic incorporation of a fluorine atom in the benzyl (B1604629) moiety of this compound opens up possibilities for its use as a molecular probe in chemical biology. Fluorinated compounds are increasingly utilized in this capacity due to the unique properties of the fluorine atom. nih.gov

Small-molecule fluorescent probes are invaluable tools for visualizing biological processes in real-time. ed.ac.uk While the intrinsic fluorescence of this compound may be limited, it could be functionalized to create fluorogenic probes. nih.gov Such probes are designed to be non-fluorescent until they interact with a specific target, at which point a chemical reaction or conformational change leads to a "turn-on" of fluorescence. This approach allows for no-wash live-cell imaging with high signal-to-noise ratios. researchgate.net

Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy. This technique can be used to study ligand-protein interactions, as the fluorine signal is highly sensitive to its local chemical environment. This could enable detailed investigations into the binding mode and kinetics of this compound with its biological targets.

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, particularly in de novo drug design. frontiersin.orgresearchgate.net These computational approaches can generate novel molecular structures with optimized properties for a specific biological target. nih.gov

The integration of AI can accelerate the optimization process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby reducing the time and cost of drug development. researchgate.net

Potential for Further Exploration in Uncharted Biological Areas

The structural motifs within this compound are associated with a wide range of biological activities, suggesting that this compound could be explored for novel therapeutic applications.

The N-benzylpiperidine scaffold is a key feature in many biologically active compounds, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov Additionally, derivatives of N-benzylpiperidine have been identified as potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target in oncology. nih.gov

The 1-methylpiperidin-4-amine core is also found in compounds with diverse biological activities, including antimicrobial and anti-tuberculosis properties. biomedpharmajournal.orgnih.gov The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can in turn influence its biological activity and open up new therapeutic possibilities. nih.govnih.gov Therefore, screening this compound against a broad range of biological targets could uncover unexpected and potentially valuable therapeutic applications. mdpi.com

Table 2: Potential Biological Targets for this compound Based on Structural Analogs

Structural MoietyAssociated Biological TargetsPotential Therapeutic Area
N-BenzylpiperidineAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease
N-BenzylpiperidineUbiquitin-Specific Peptidase 7 (USP7)Oncology
Piperidine AnalogsBacterial and Fungal EnzymesInfectious Diseases
Piperidinol AnalogsMycobacterium tuberculosis targetsTuberculosis

Contribution to the Understanding of Structure-Function Relationships of Piperidine-Based Ligands

Systematic studies of this compound and its analogs can provide valuable insights into the structure-function relationships of piperidine-based ligands. The piperidine ring is a prevalent scaffold in medicinal chemistry, and understanding how modifications to this core influence biological activity is of fundamental importance.

By synthesizing a library of derivatives with variations in the substitution pattern of the benzyl ring and modifications to the piperidine nitrogen, researchers can build detailed structure-activity relationship (SAR) models. researchgate.net For example, comparing the activity of the 3-fluoro isomer with its 2-fluoro and 4-fluoro counterparts, as well as with the non-fluorinated parent compound, can elucidate the role of fluorine's position and electronic effects on target binding and activity. uky.edu

These studies, when combined with computational modeling and X-ray crystallography, can provide a detailed understanding of the molecular interactions between these ligands and their biological targets. nih.gov This knowledge can guide the rational design of future piperidine-based compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for N-(3-fluorobenzyl)-1-methylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A common approach includes:

  • Step 1: Activation of a carboxylic acid derivative (e.g., 1-methylpiperidin-4-amine) using thionyl chloride to form an acyl chloride intermediate .
  • Step 2: Reaction with 3-fluorobenzylamine under controlled conditions (e.g., reflux in dichloromethane or acetonitrile) to form the target compound.
  • Key Variables: Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilicity but may require lower temperatures to avoid side reactions .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationNaBH₃CN, MeOH, 25°C6895%
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C7292%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Prioritize 1^1H and 13^13C NMR to confirm the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm and fluorine-coupled splitting patterns) .
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺ at m/z 251.2) and fragmentation patterns .
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (ACN/H₂O + 0.1% TFA) resolves impurities from hydrolyzed byproducts .

Q. How does the 3-fluorobenzyl substituent influence physicochemical properties compared to other benzyl derivatives?

Methodological Answer: The 3-fluorobenzyl group enhances lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs, improving blood-brain barrier permeability. However, the meta-fluorine position reduces steric hindrance, allowing better receptor binding compared to ortho-substituted derivatives .

Q. Table 2: Substituent Effects on Key Properties

SubstituentlogPSolubility (mg/mL)Cytotoxicity (IC₅₀, μM)
3-Fluorobenzyl2.80.128.5 ± 0.3
4-Chlorobenzyl3.10.0912.1 ± 1.2
Benzyl (unsubstituted)2.30.25>50

Advanced Research Questions

Q. How can researchers resolve contradictions in binding assay results for this compound’s neurological targets?

Methodological Answer: Discrepancies in receptor binding data (e.g., serotonin vs. dopamine receptors) may arise from assay conditions:

  • Concentration Range: Test 0.1–100 μM to avoid off-target effects at high doses .
  • Cell Line Selection: Use transfected HEK293 cells expressing human receptors to standardize results .
  • Control Experiments: Include competitive inhibitors (e.g., ketanserin for 5-HT₂A) to validate specificity .

Q. What experimental designs address cytotoxicity discrepancies across cancer cell lines?

Methodological Answer:

  • Panel Diversity: Test across ≥10 cell lines (e.g., NCI-60) to account for genetic heterogeneity .
  • Mechanistic Studies: Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activation measurements to confirm cell death pathways .
  • Dose-Response Modeling: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring at least three biological replicates .

Q. How do fluorinated substituents impact metabolic stability?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor demethylation or fluorobenzyl oxidation via LC-MS/MS .
  • Computational Prediction: Use QSAR models (e.g., SwissADME) to predict CYP450 interactions. The 3-fluoro group reduces CYP2D6 affinity, prolonging half-life .

Q. Optimizing SAR for neuropharmacological activity: What strategies are recommended?

Methodological Answer:

  • Fluorine Positioning: Synthesize analogs with fluorine at para- and ortho- positions. Para-fluorine may enhance σ-receptor affinity, while meta-substitution (as in the parent compound) favors 5-HT receptor binding .
  • Backbone Modifications: Introduce methyl groups on the piperidine ring to assess steric effects on target engagement. For example, 2-methyl analogs show improved selectivity for D₂ receptors .

Q. Table 3: SAR of Fluorobenzyl Derivatives

Derivative5-HT₂A IC₅₀ (nM)D₂ IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
3-Fluorobenzyl15.242038
4-Fluorobenzyl28.721025
2-Fluorobenzyl45.989018

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.